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Introduction
In the development and manufacturing of pharmaceuticals, the identification and

characterization of impurities are of paramount importance to ensure the safety and efficacy of

the final drug product.[1][2][3] Regulatory bodies such as the International Council for

Harmonisation (ICH) mandate the rigorous characterization of any impurity exceeding specific

thresholds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and

indispensable analytical technique for the unequivocal structure elucidation of organic

molecules, including process-related impurities and degradation products in active

pharmaceutical ingredients (APIs).[1][2][4][5] Its non-destructive nature and the wealth of

structural information it provides make it a powerful tool in pharmaceutical quality control.[3][4]

This application note provides a comprehensive guide to the use of a suite of NMR

experiments for the structural elucidation of Destetrahydrofuranyl terazosin, a potential

impurity of the α1-adrenoceptor antagonist, Terazosin.[6][7] Terazosin is a quinazoline

derivative used in the treatment of benign prostatic hyperplasia and hypertension.[7][8][9]
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Destetrahydrofuranyl terazosin is formed by the loss of the tetrahydrofuranyl moiety from the

parent drug molecule.[6][10] This guide will detail the application of one-dimensional (1D) and

two-dimensional (2D) NMR techniques, including 1H NMR, 13C NMR, Distortionless

Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC), to unambiguously confirm the structure of this impurity.

Molecular Structures
The chemical structures of Terazosin and its impurity, Destetrahydrofuranyl terazosin, are

presented below. The key structural difference is the absence of the tetrahydrofuranylcarbonyl

group in the impurity, which is replaced by a formyl group.

Terazosin: [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone[8]

Destetrahydrofuranyl terazosin: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-

carbaldehyde[6][10][11]

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[12]

Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated

Destetrahydrofuranyl terazosin impurity for 1H NMR and 20-50 mg for 13C and 2D NMR

experiments.[13][14]

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for molecules with polar functional

groups. The solvent should be free of particulate matter.[13]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.[12][13]

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into

a clean, high-quality 5 mm NMR tube to remove any suspended particles.[15]
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Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a suitable probe.

1H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical

shifts, multiplicities, and integrations of all proton signals.

13C NMR: Obtain a proton-decoupled 13C spectrum to identify the chemical shifts of all

unique carbon atoms.

DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH2, and CH3

groups.[16][17][18][19][20] Methylene (CH2) groups will appear as negative signals, while

methine (CH) and methyl (CH3) groups will be positive.[16][18][20] Quaternary carbons are

not observed in DEPT spectra.[18][19]

COSY: A 1H-1H COSY experiment will reveal proton-proton scalar couplings, typically

through two or three bonds, helping to identify adjacent protons within a spin system.[21][22]

[23][24]

HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates

proton signals with their directly attached carbon atoms (one-bond 1H-13C correlations).[25]

[26][27][28][29]

HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for

identifying long-range correlations between protons and carbons, typically over two to three

bonds (2JCH and 3JCH).[28][30][31][32] This is instrumental in connecting different

fragments of the molecule.

Data Analysis and Interpretation
The following sections detail the expected NMR data for Destetrahydrofuranyl terazosin and

how it differs from Terazosin, leading to its unequivocal structural elucidation.
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1H NMR Analysis: The Disappearance of the
Tetrahydrofuranyl Moiety
The most significant change in the 1H NMR spectrum of Destetrahydrofuranyl terazosin
compared to Terazosin is the absence of signals corresponding to the tetrahydrofuranyl ring

protons. In Terazosin, these protons typically appear as multiplets in the upfield region of the

spectrum. In their place, a new singlet corresponding to the formyl proton (-CHO) will be

observed at a downfield chemical shift, typically around 8.0 ppm. The remaining signals for the

dimethoxyquinazoline and piperazine moieties will show some chemical shift changes due to

the different electronic environment but will largely remain in their expected regions.

13C NMR and DEPT-135 Analysis: Confirming the
Carbon Skeleton
The 13C NMR spectrum of Destetrahydrofuranyl terazosin will lack the signals

corresponding to the four carbons of the tetrahydrofuranyl ring. A new signal for the formyl

carbon will appear in the downfield region, typically around 160-170 ppm. The DEPT-135

spectrum will confirm the presence of the formyl CH group as a positive signal and will show

the absence of the CH and CH2 signals of the tetrahydrofuranyl ring.

Functional Group Terazosin
Destetrahydrofuranyl

terazosin

Tetrahydrofuranyl Carbons ~ δ 25-70 ppm Absent

Formyl Carbon Absent
~ δ 160-170 ppm (CH, positive

in DEPT-135)

Table 1: Key differences in the 13C NMR and DEPT-135 spectra of Terazosin and

Destetrahydrofuranyl terazosin.

2D NMR Analysis: Piecing Together the Structure
The COSY spectrum will be instrumental in confirming the proton spin systems within the

molecule. For Destetrahydrofuranyl terazosin, the key observations will be the correlations
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between the protons on the piperazine ring and the absence of any correlations involving the

formyl proton, as it is a singlet.

The HSQC spectrum provides a direct link between the proton and carbon signals, allowing for

the unambiguous assignment of each proton to its attached carbon.[25][26][27][28] This is

crucial for confirming the assignments made from the 1D spectra.

The HMBC experiment is the cornerstone for confirming the overall connectivity of the

molecule.[30][31] The most critical correlation for the structural elucidation of

Destetrahydrofuranyl terazosin will be the long-range coupling between the formyl proton

and the adjacent carbons in the piperazine ring. Specifically, a 2JCH correlation is expected

between the formyl proton and the two equivalent carbons of the piperazine ring adjacent to the

nitrogen atom to which the formyl group is attached. A 3JCH correlation may also be observed

between the formyl proton and the other two equivalent carbons of the piperazine ring.

Proton Correlating Carbons Correlation Type Significance

Formyl Proton (-CHO)
Piperazine Carbons

(adjacent to N-CHO)
2JCH

Confirms the

attachment of the

formyl group to the

piperazine nitrogen.

Formyl Proton (-CHO)
Piperazine Carbons

(distant from N-CHO)
3JCH

Further confirms the

position of the formyl

group.

Table 2: Expected key HMBC correlations for Destetrahydrofuranyl terazosin.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

Destetrahydrofuranyl terazosin using the described NMR techniques.
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Caption: Workflow for Destetrahydrofuranyl terazosin structure elucidation.

Key HMBC Correlations for Structural Confirmation
The following diagram highlights the crucial HMBC correlations that definitively confirm the

structure of Destetrahydrofuranyl terazosin.
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Destetrahydrofuranyl terazosin Key HMBC Correlations
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Caption: Key HMBC correlations in Destetrahydrofuranyl terazosin.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and definitive

method for the structural elucidation of Destetrahydrofuranyl terazosin.[1][4][33] The

absence of the tetrahydrofuranyl signals in both 1H and 13C NMR spectra, coupled with the

appearance of a formyl proton and carbon, provides initial evidence for the identity of the

impurity. The definitive confirmation is achieved through 2D NMR experiments, particularly the

HMBC spectrum, which establishes the connectivity of the formyl group to the piperazine ring.

This comprehensive approach ensures the accurate characterization of pharmaceutical

impurities, which is a critical aspect of drug development and quality control.[2][3][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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